2-[benzoyl(ethyl)amino]benzoic acid
Description
2-[Benzoyl(ethyl)amino]benzoic acid is a benzoic acid derivative featuring a benzoyl-ethylamino substituent at the 2-position. This compound belongs to a broader class of anthranilic acid derivatives, which are characterized by amino and carboxylic acid groups on adjacent carbon atoms. The benzoyl and ethyl groups confer unique physicochemical properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[benzoyl(ethyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20/h3-11H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIYZFXVXZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid ()
- Structure: Contains a benzamido group and a methoxy-oxoethyl chain on the amino moiety.
- Synthesis : Optimized via multi-step coupling reactions, emphasizing the role of protecting groups in stabilizing intermediates .
2-((4-Chlorobenzyl)amino)benzoic Acid ()
- Structure : Features a 4-chlorobenzyl substituent instead of benzoyl-ethyl.
- Key Differences : The chloroaryl group increases lipophilicity, likely improving membrane permeability but reducing solubility. This compound demonstrated high yield (>90%) in synthesis via hydrolysis of methyl esters under basic conditions .
2-(Benzylamino)benzoic Acid ()
- Structure : Substituted with a benzyl group, lacking the ethyl linkage.
- Key Differences : The benzyl group may enhance π-π stacking interactions in crystal packing, as observed in crystallographic studies of similar compounds .
2-Acetylamino Benzoic Acid Methyl Ester (Av7) ()
Physicochemical Properties
Crystallographic Insights
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (): Geometry: Nearly planar structure with intermolecular O–H⋯O and C–H⋯O hydrogen bonds. Impact: Planar geometry facilitates dense crystal packing, leading to higher melting points compared to non-planar analogues. Hydrogen bonding enhances thermal stability .
Solubility and Acidity
- Azo Derivatives (): pKa Values: Carboxylic acid protons in azo-substituted benzoic acids range from 2.5–3.5, influenced by electron-withdrawing azo groups. The benzoyl-ethylamino group in the target compound may slightly increase acidity due to the electron-withdrawing benzoyl moiety .
Anti-Tumor Activity
- Av7 and Av9 (): Methyl ester derivatives of 2-aminobenzoic acid showed potent inhibition of AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells. Activity correlates with substituent bulkiness and lipophilicity .
Enzyme Inhibition
- Bentiromide (): A diagnostic agent with structural similarities (benzoylated tyrosine and aminobenzoic acid). Its specificity for pancreatic enzymes highlights the role of substituent-target interactions .
Data Table: Comparative Analysis of Key Compounds
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